Diphenyl phthalate

Übersicht

Beschreibung

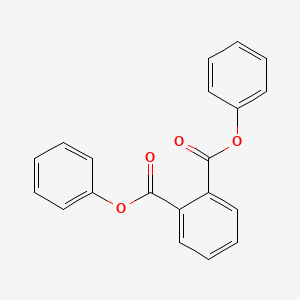

Diphenyl phthalate, also known as phthalic acid diphenyl ester, is an organic compound with the molecular formula C20H14O4. It is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic products. This compound is a colorless solid that is soluble in organic solvents but insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphenyl phthalate can be synthesized through the esterification of phthalic anhydride with phenol. The reaction typically involves heating phthalic anhydride and phenol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds as follows:

Phthalic anhydride+2Phenol→Diphenyl phthalate+Water

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reaction is carried out in a reactor where phthalic anhydride and phenol are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to produce phthalic acid and phenol.

Oxidation: It can be oxidized to form phthalic acid and other oxidation products.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings are substituted with other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Hydrolysis: Phthalic acid and phenol.

Oxidation: Phthalic acid and other oxidation products.

Substitution: Various substituted diphenyl phthalates depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

Plasticizer in Industrial Applications

Diphenyl phthalate is widely utilized as a plasticizer in the production of flexible plastics. This compound enhances the flexibility, transparency, durability, and longevity of plastics. It is commonly found in products such as:

- Vinyl flooring

- Wall coverings

- Medical devices

- Consumer goods

The demand for this compound in these applications stems from its ability to improve the mechanical properties of polymers while maintaining their integrity over time .

Environmental Studies

Research has shown that this compound can act as an environmental pollutant, particularly affecting aquatic ecosystems. Studies have demonstrated its degradation by specific bacterial strains, such as Sphingomonas chungbukensis, which can break down this compound into less harmful substances . This bioremediation potential highlights its significance in environmental science.

Endocrine Disruption Research

This compound has been studied for its effects on the endocrine system. Recent research indicates that it may act as an agonist for estrogen receptors, potentially interfering with normal hormonal functions. In vitro studies have shown that this compound enhances estrogen-mediated transcriptional activity in human breast cancer cells (MCF-7), suggesting that it could contribute to endocrine disruption . This property raises concerns regarding its safety and regulatory status.

Analytical Chemistry

This compound's presence in various matrices necessitates effective analytical methods for detection and quantification. Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) have been developed to analyze this compound levels in environmental samples, including silicone wristbands and low-density polyethylene . This analytical capability is crucial for monitoring exposure levels and assessing environmental impact.

Health Impact Assessments

Health assessments related to this compound exposure have gained attention due to its potential links to adverse health outcomes. A case study highlighted the cumulative risk assessment of phthalates, including this compound, focusing on their effects on male reproductive development in animal models . This research underscores the need for ongoing evaluations of health risks associated with phthalates.

Case Studies and Research Findings

| Study Title | Key Findings | Methodology |

|---|---|---|

| Characterization of this compound as an Agonist for Estrogen | This compound enhances estrogen receptor activity in MCF-7 cells | In vitro assays and molecular docking |

| Biodegradation of this compound | Identified bacterial strains capable of degrading this compound | Environmental microbiology techniques |

| Cumulative Risk Assessment of Phthalates | Evaluated health impacts related to exposure to multiple phthalates | Integrative risk assessment frameworks |

Wirkmechanismus

Diphenyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with the normal functioning of the endocrine system by mimicking or blocking the action of natural hormones. This disruption can lead to various adverse health effects, including reproductive and developmental issues. The molecular targets of this compound include hormone receptors such as estrogen and androgen receptors, as well as enzymes involved in hormone synthesis and metabolism .

Vergleich Mit ähnlichen Verbindungen

- Diethyl phthalate

- Dibutyl phthalate

- Benzyl butyl phthalate

- Bis(2-ethylhexyl) phthalate

Comparison: Diphenyl phthalate is unique among phthalates due to its specific chemical structure, which includes two phenyl groups. This structure imparts different physical and chemical properties compared to other phthalates. For example, this compound has a higher molecular weight and melting point compared to diethyl phthalate and dibutyl phthalate. Additionally, its aromatic rings make it more resistant to hydrolysis and oxidation .

Biologische Aktivität

Diphenyl phthalate (DPhP) is a member of the phthalate family, commonly used as a plasticizer in various consumer products. Its biological activity has garnered attention due to its potential endocrine-disrupting properties and associated health risks. This article explores the biological activity of DPhP, including its effects on cellular communication, reproductive health, and mechanisms of toxicity.

This compound is characterized by its chemical structure, which consists of two phenyl groups esterified to a phthalic acid moiety. This structure contributes to its lipophilicity and ability to interact with biological membranes, affecting cellular processes.

Endocrine Disruption

DPhP has been identified as an endocrine disruptor , capable of mimicking estrogenic activity. Studies have shown that DPhP can bind to estrogen receptors, leading to altered gene expression and cellular proliferation in hormone-sensitive tissues. For instance, research indicates that DPhP acts as an agonist for estrogen receptors in vitro, promoting the proliferation of breast cancer cells .

Cytotoxicity and Cell Communication

The biological effects of DPhP extend to its impact on cell communication. A study examining the effects of various phthalates on gap junction intercellular communication (GJIC) found that DPhP induced significant inhibition of GJIC in liver oval cells at concentrations as low as 80 µM. This inhibition was rapid, occurring within the first 10 minutes of exposure, although some recovery was noted after prolonged exposure .

| Concentration (µM) | GJIC Inhibition (% after 10 min) | Recovery Time |

|---|---|---|

| 80 | 100 | 5.5 hours |

| 200 | Not assessed | N/A |

Epidemiological Evidence

Epidemiological studies have linked phthalate exposure, including DPhP, to adverse reproductive outcomes. For example, prenatal exposure to phthalates has been associated with reduced birth weights and developmental abnormalities in children . A significant correlation was observed between DPhP exposure and hormonal disruptions in boys, affecting testosterone levels and reproductive development .

Case Studies

A notable case study focused on the cumulative risk assessment of phthalates, including DPhP. The study highlighted the disruption of testosterone-mediated fetal development in animal models, emphasizing the relevance of these findings for human health risk assessments .

Health Implications

The health implications of DPhP exposure are concerning:

- Reproductive Health : Exposure during pregnancy has been linked to negative outcomes such as lower birth weights and developmental delays.

- Thyroid Function : Altered thyroid hormone levels have been reported in children exposed to high levels of phthalates, raising concerns about long-term metabolic effects .

- Behavioral Issues : Some studies suggest associations between phthalate exposure and behavioral deficits in children, including increased risks for attention-deficit disorders .

Eigenschaften

IUPAC Name |

diphenyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22)24-16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNAQMUDCDVSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021778 | |

| Record name | Diphenyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-62-8 | |

| Record name | Diphenyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPHENYL PHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU20109XHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Diphenyl Phthalate interact with estrogen receptors?

A: this compound exhibits estrogen-like effects, acting as an agonist for estrogen receptors (ER) [, ]. This means it can bind to and activate ER, potentially mimicking the effects of natural estrogen in the body.

Q2: What are the downstream effects of this compound binding to estrogen receptors?

A: this compound's activation of ER can lead to the upregulation of estrogen-responsive genes such as TFF1, CTSD, and GREB1 []. This can ultimately impact cell proliferation and potentially contribute to the development of hormone-sensitive cancers like breast cancer [].

Q3: Does this compound interact with other hormone receptors?

A: Research suggests that this compound can bind to both MT1 and MT2 melatonin receptors []. It acts as an inverse agonist at MT1, suppressing its activity, and as an antagonist at MT2, blocking its activation []. This disruption of melatonin signaling could have implications for circadian rhythms and other physiological processes.

Q4: Does this compound affect tumor suppressor genes?

A: Studies indicate that this compound can increase the expression of the tumor suppressor gene BRCA1 in breast cancer cells []. This finding suggests a complex interplay between this compound exposure and cancer development, warranting further investigation.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H14O4, and its molecular weight is 318.32 g/mol.

Q6: Is there any information available on the spectroscopic data for this compound?

A6: While specific spectroscopic data is not provided in the provided research papers, this compound can be characterized using techniques like NMR, IR, and Mass Spectrometry. These methods provide insights into its structural features and properties.

Q7: How does this compound perform as a plasticizer?

A: this compound has been explored as a plasticizer in various applications [, , ]. Its effectiveness as a plasticizer stems from its ability to increase the flexibility and workability of polymers like polyvinyl chloride (PVC).

Q8: How does this compound affect the properties of polymer films?

A: The addition of this compound to polymer films can influence oxygen diffusion rates by altering the free volume within the polymer matrix []. This effect depends on temperature and the concentration of this compound.

Q9: Does this compound exhibit any catalytic properties?

A: While not extensively studied for its catalytic properties, this compound was used as a building block in the synthesis of a hydrophobic porphyrinic metal-organic framework (MOF) []. This MOF demonstrated excellent catalytic activity in the oxidation of cyclohexane.

Q10: Have any computational studies been conducted on this compound?

A: Molecular docking studies have investigated the interactions of this compound with human ketosteroid receptors, including androgen, progesterone, and glucocorticoid receptors []. These studies provide insights into its potential endocrine-disrupting effects.

Q11: How do structural modifications of this compound affect its activity?

A: Studies comparing this compound to other phthalate esters with varying alkyl chain lengths reveal differences in their binding affinities for melatonin receptors []. This suggests that structural modifications can significantly influence the biological activity of phthalate esters.

Q12: What is known about the stability of this compound under various conditions?

A: Research on the thermal stability of this compound suggests it decomposes at temperatures above 925-945°F []. This information is crucial for understanding its behavior during processing and in various applications.

Q13: What are the regulatory guidelines surrounding the use of this compound?

A13: Specific SHE regulations for this compound vary depending on the region and application. It's crucial to consult relevant regulatory bodies and safety data sheets for comprehensive information.

Q14: What are the known toxicological effects of this compound?

A: this compound, like other phthalate esters, has been identified as a potential endocrine disruptor [, ]. Studies in fish have shown that exposure to this compound can induce oxidative stress and affect antioxidant enzyme activity []. This highlights the need for careful consideration of its potential environmental and health impacts.

Q15: What analytical techniques are commonly employed to detect and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for analyzing this compound in various matrices, including environmental samples and consumer products [, , ]. High-performance liquid chromatography (HPLC) is another valuable technique, often used in combination with solid-phase extraction for sample preparation [, , ].

Q16: How does this compound degrade in the environment?

A: Studies have examined the biodegradation of this compound in aerobic sewage treatment systems []. Results indicate that while some PAEs readily biodegrade, this compound shows limited biodegradation (43.5% in 28 days) [], highlighting its potential persistence in the environment.

Q17: What are the environmental concerns associated with this compound?

A: As a potential endocrine disruptor, this compound raises concerns about its impact on aquatic organisms and potentially human health [, ]. Its presence in water sources and consumer products necessitates careful monitoring and management of its release into the environment.

Q18: Are there any viable alternatives to this compound in its various applications?

A: The search for safer alternatives to phthalate plasticizers is ongoing. Researchers are exploring various options, including plant-based plasticizers and other synthetic compounds with potentially lower toxicity profiles [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.